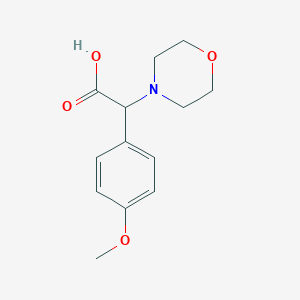

2-(4-Methoxyphenyl)-2-morpholinoacetic acid

Overview

Description

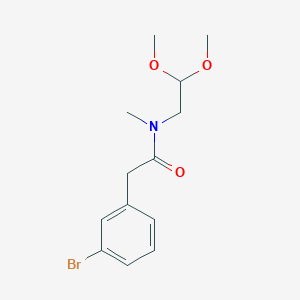

“2-(4-Methoxyphenyl)-2-morpholinoacetic acid” is a complex organic compound. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a morpholino group, which is a six-membered ring containing an oxygen and a nitrogen .

Synthesis Analysis

While specific synthesis methods for “2-(4-Methoxyphenyl)-2-morpholinoacetic acid” are not available, related compounds have been synthesized through various methods. For instance, compounds with methoxyphenyl groups have been synthesized through cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)-2-morpholinoacetic acid” would depend on its specific structure. Carboxylic acids typically have a pH less than 7.0 and can react with bases to form salts .Scientific Research Applications

Force Degradation Studies

- Morpholinium Derivatives : A study focused on the force degradation of morpholinium derivatives, providing insights into the stability and degradation products of these compounds under different conditions, including the influence of factors like UV radiation and hydrogen peroxide (B. Varynskyi & A. Kaplaushenko, 2019).

Synthesis and Chemical Analysis

- Enantiopure Fmoc-Protected Morpholine Derivatives : Research on synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester reveals a practical synthesis route for such compounds (Filippo Sladojevich et al., 2007).

- Morpholine Hydrochloride Synthesis : A study documented the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting the process and confirming the compound structure through various analytical techniques (Tan Bin, 2011).

Biological and Medicinal Applications

- Hydrogen Sulfide–Releasing Molecules : A novel water-soluble, slow-releasing hydrogen sulfide compound, including morpholin-4-ium, was characterized for its potential in cardiovascular biology and as a therapeutic agent in cardiovascular diseases (Ling-Xia Li et al., 2008).

- Antimicrobial Activities : Some compounds, including morpholine derivatives, have been synthesized and evaluated for antimicrobial activities, indicating their potential in this field (H. Bektaş et al., 2007).

Physical and Chemical Properties

- Ionic Liquids with Morpholinium Salts : A study on 4-benzyl-4-methylmorpholinium salts explored their physicochemical properties, cytotoxicity, biodegradability, and potential applications (J. Pernak et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It’s likely that this compound interacts with its targets in a manner similar to other carboxylic acids, which can donate hydrogen ions if a base is present to accept them . This interaction can lead to various downstream effects, depending on the specific targets involved.

Biochemical Pathways

Carboxylic acids like 2-(4-methoxyphenyl)-2-morpholinoacetic acid can participate in various biochemical reactions, including those involving the transfer of hydrogen ions . The downstream effects of these reactions can vary widely, depending on the specific pathways and targets involved.

Pharmacokinetics

Carboxylic acids like 2-(4-methoxyphenyl)-2-morpholinoacetic acid can react with active metals to form gaseous hydrogen and a metal salt . These reactions can influence the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-2-morpholinoacetic acid. For example, the reaction of carboxylic acids with active metals can be influenced by the presence of water . Additionally, the pH of the environment can affect the ionization state of carboxylic acids, potentially influencing their reactivity .

Future Directions

properties

IUPAC Name |

2-(4-methoxyphenyl)-2-morpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVFCUTZDRVVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585595 | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-2-morpholinoacetic acid | |

CAS RN |

803637-78-7 | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-([1,3]Dioxolan-2-ylmethoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627781.png)

![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)

![5-Naphthalen-1-YL-benzo[1,3]dioxole](/img/structure/B1627788.png)

![tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate](/img/structure/B1627798.png)